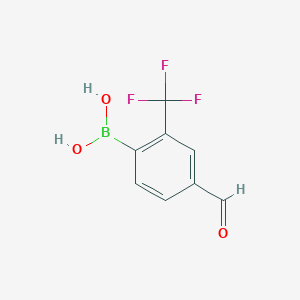
4-Formyl-2-(trifluoromethyl)phenylboronic acid
概要
説明
“4-Formyl-2-(trifluoromethyl)phenylboronic acid” is a type of boronic acid that has been used in the synthesis of biologically active molecules . It has been involved in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Synthesis Analysis
The synthesis of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” involves several steps. It has been used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and other types of reactions .Molecular Structure Analysis
The molecular formula of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” is C8H6BF3O3 . The InChI code is 1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H .Chemical Reactions Analysis
This compound can be used as a reactant in various reactions. For instance, it has been used in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” include a molecular weight of 217.94 . It is stored at a temperature of 2-8°C .科学的研究の応用
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the trifluoromethyl group enhances the acidity of the boronic acid, which in turn affects its antimicrobial properties. It has shown moderate action against Candida albicans and higher activity against Aspergillus niger , as well as certain bacteria like Escherichia coli and Bacillus cereus .
Suzuki-Miyaura Cross-Coupling Reactions
4-Formyl-2-(trifluoromethyl)phenylboronic acid is a valuable reactant in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceuticals .
Palladium-Catalyzed Direct Arylation
The compound is used in palladium-catalyzed direct arylation reactions. These reactions are important for constructing complex organic molecules, which can be used in the development of new drugs and materials .
Synthesis of Benzoxaboroles
Benzoxaboroles are an important class of compounds with various applications, including antifungal drugs. 4-Formyl-2-(trifluoromethyl)phenylboronic acid can isomerize to form benzoxaboroles, which have shown promise as inhibitors of leucyl-tRNA synthetase in certain microorganisms .
Development of Sensors and Receptors
Arylboronic acids, such as 4-Formyl-2-(trifluoromethyl)phenylboronic acid, are used in the development of chemical sensors and receptors. These are crucial for detecting various biological and chemical substances .
Polymer Chemistry
This compound finds applications in polymer chemistry, where it can be used to introduce boronic acid functionalities into polymers. These functionalities can impart unique properties to the polymers, such as responsiveness to stimuli like pH changes .
Drug Design and Synthesis
The formyl group in 4-Formyl-2-(trifluoromethyl)phenylboronic acid is a versatile functional group that can be used in the design and synthesis of new drugs. It can serve as a building block for various pharmaceutical compounds .
Functionalization of Nanoparticles
Functionalization of nanoparticles with arylboronic acids can enhance their properties and applications. For instance, it can improve the biocompatibility and targeting capabilities of drug delivery systems .
Safety and Hazards
将来の方向性
The future directions of “4-Formyl-2-(trifluoromethyl)phenylboronic acid” could involve its use in further chemical reactions. For instance, it has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Relevant Papers There are several relevant papers on “4-Formyl-2-(trifluoromethyl)phenylboronic acid”. For instance, one paper discusses the synthesis, properties, and antimicrobial activity of 5-Trifluoromethyl-2-formylphenylboronic Acid . Another paper discusses the selection of boron reagents for Suzuki–Miyaura coupling .
作用機序
Target of Action
The primary target of 4-Formyl-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 4-Formyl-2-(trifluoromethyl)phenylboronic acid acts as an organoboron reagent in this process .
Mode of Action
The 4-Formyl-2-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, 4-Formyl-2-(trifluoromethyl)phenylboronic acid) transfers a formally nucleophilic organic group from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The 4-Formyl-2-(trifluoromethyl)phenylboronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
For instance, boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with biological molecules . The impact on bioavailability would depend on these properties, as well as factors such as the compound’s stability and solubility.
Result of Action
The molecular and cellular effects of 4-Formyl-2-(trifluoromethyl)phenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki–Miyaura cross-coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Formyl-2-(trifluoromethyl)phenylboronic acid. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also affect the reaction . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature .
特性
IUPAC Name |
[4-formyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYYXFOYNKDPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1777807-55-2 | |
| Record name | 4-Formyl-2-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate](/img/structure/B1446466.png)

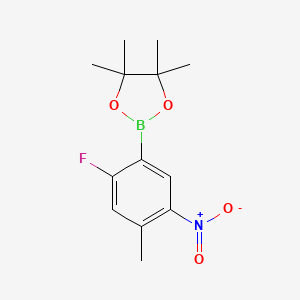
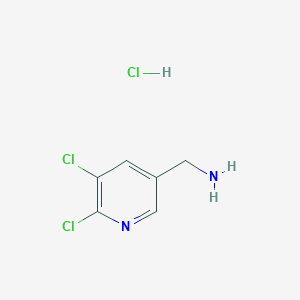
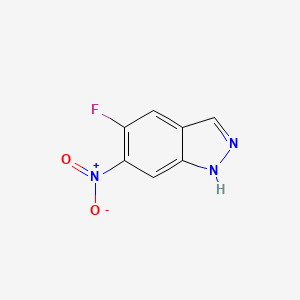
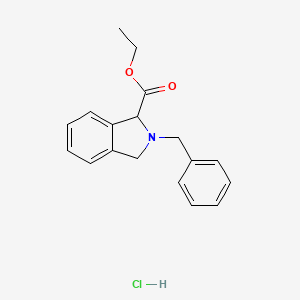
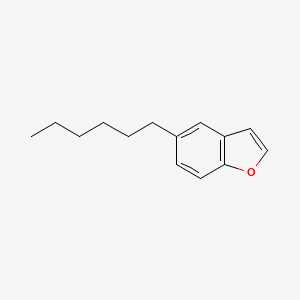
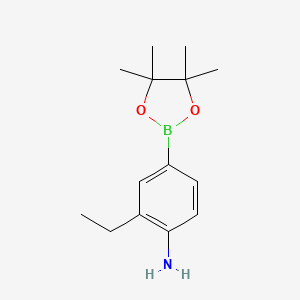


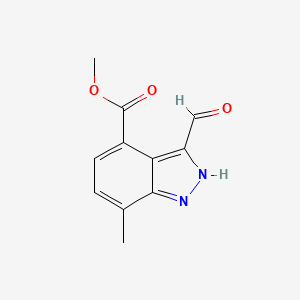
![1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid](/img/structure/B1446485.png)

